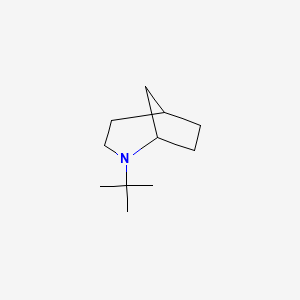
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its unique structure has garnered interest due to its synthetic and pharmacological potential .
Preparation Methods
The synthesis of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- typically involves nucleophilic attack and concomitant intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One of the key synthetic routes is the Beckmann rearrangement, which has been successfully applied to access this bicyclic architecture . Industrial production methods often involve flow chemistry and biomass valorization to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and photochemical agents. Major products formed from these reactions often include bioactive molecules and intermediates for total synthesis .
Scientific Research Applications
This compound has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, its unique structure has been explored for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. Industrial applications include its use in the development of new synthetic methodologies and the valorization of biomass-derived compounds .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. Its bicyclic structure provides rigidity, which is an important feature in medicinal chemistry. This rigidity allows the compound to interact effectively with biological targets, such as receptors and enzymes, leading to its bioactive properties .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is structurally similar to other bioactive alkaloids, such as nicotine, cocaine, and morphine. its unique bicyclic backbone provides additional rigidity, which enhances its interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a drug candidate .
Properties
CAS No. |
71017-52-2 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-tert-butyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-11(2,3)12-7-6-9-4-5-10(12)8-9/h9-10H,4-8H2,1-3H3 |
InChI Key |
RAQRBBIUOYHIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


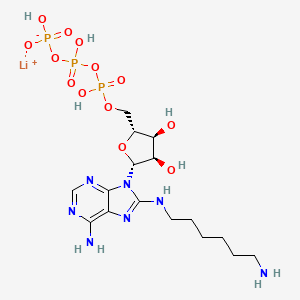
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
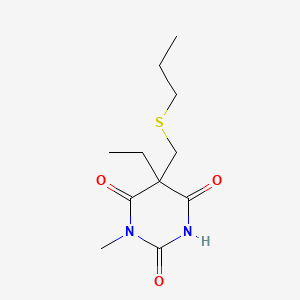
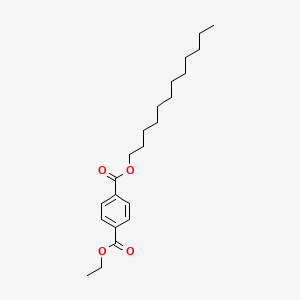
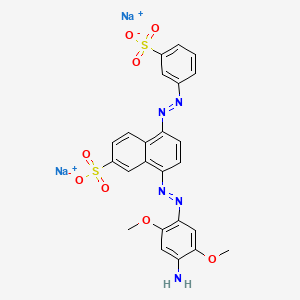

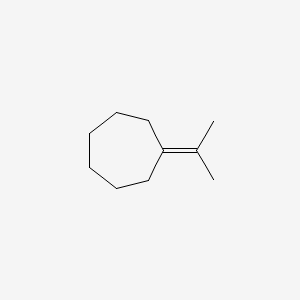
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)

